molecular formula C20H23N3O2 B1667530 Bitertanol CAS No. 55179-31-2

Bitertanol

Cat. No.: B1667530
CAS No.: 55179-31-2
M. Wt: 337.4 g/mol
InChI Key: VGPIBGGRCVEHQZ-UHFFFAOYSA-N
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Description

Bitertanol is a systemic fungicide belonging to the triazole class of compounds. It is widely used in agriculture to control a variety of fungal diseases in crops such as fruits, vegetables, and cereals. The chemical formula of this compound is C₂₀H₂₃N₃O₂, and it is known for its low solubility, semi-volatility, and moderate risk of bioaccumulation .

Mechanism of Action

Target of Action

Bitertanol is a fungicide that belongs to the class of Sterol Biosynthesis Inhibitors (SBIs) . It primarily targets the sterol biosynthesis pathway in fungi . The inhibition of this pathway disrupts the production of essential components of the fungal cell membrane, leading to the death of the fungus .

Mode of Action

This compound interacts with its targets by inhibiting the demethylation process in the sterol biosynthesis pathway . This inhibition disrupts the production of ergosterol, a vital component of the fungal cell membrane . The disruption in ergosterol production leads to abnormalities in the cell membrane, which eventually results in the death of the fungus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting the demethylation process in this pathway, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, causing the fungal cell membrane to become permeable and dysfunctional .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound has a low solubility and is semi-volatile . It is non-persistent in soil but very persistent in water . There is a moderate risk of bioaccumulation of this compound . These properties influence the bioavailability of this compound in the environment .

Result of Action

The primary result of this compound’s action is the death of the fungus. By inhibiting the sterol biosynthesis pathway, this compound disrupts the integrity of the fungal cell membrane . This disruption leads to increased permeability and loss of essential intracellular components, resulting in the death of the fungus .

Action Environment

The action of this compound can be influenced by various environmental factors. Its low solubility and semi-volatile nature can affect its distribution in the environment . It is non-persistent in soil, indicating that it can degrade over time . It is very persistent in water, which can impact aquatic ecosystems . Additionally, its potential for bioaccumulation can lead to increased concentrations in organisms over time .

Biochemical Analysis

Biochemical Properties

Bitertanol interacts with various enzymes and proteins in biochemical reactions. It has been found to induce oxidative stress, leading to cell apoptosis

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inducing oxidative stress, which can lead to cell apoptosis . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently being studied.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bitertanol is synthesized through a multi-step process involving the reaction of 1,1-dimethylethyl-1H-1,2,4-triazole-1-ethanol with 4-biphenylyloxy. The reaction conditions typically involve the use of solvents such as methylene chloride and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for quality control .

Chemical Reactions Analysis

Types of Reactions: Bitertanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Bitertanol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Triadimefon
  • Propiconazole
  • Tebuconazole

Comparison: Bitertanol is unique due to its specific molecular structure, which provides a broad spectrum of activity against various fungal pathogens. Compared to similar compounds, this compound has a lower risk of resistance development and a more favorable environmental profile .

Properties

IUPAC Name

3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPIBGGRCVEHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037502
Record name Bitertanol
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Merck Index] Colorless crystalline solid with an aromatic odor; [AccuStandard MSDS]
Record name Bitertanol
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Vapor Pressure

0.0000075 [mmHg]
Record name Bitertanol
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CAS No.

55179-31-2
Record name Bitertanol
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URL https://commonchemistry.cas.org/detail?cas_rn=55179-31-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bitertanol [BSI:ISO]
Source ChemIDplus
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Record name Bitertanol
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Record name β-([1,1'-biphenyl]-4-yloxy)-α-tert-butyl-1H-1,2,4-triazol-1-ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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